

An In-depth Technical Guide to 4-Methoxybutanal: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 4-Methoxybutanal

Cat. No.: B3115671

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Introduction

In the landscape of modern organic synthesis and drug discovery, bifunctional molecules serve as invaluable building blocks. **4-Methoxybutanal**, a simple yet versatile aliphatic aldehyde-ether, represents a key intermediate with significant potential. Its dual reactivity, stemming from the terminal aldehyde and the internal ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of **4-methoxybutanal**, detailing its chemical and physical properties, robust synthetic protocols, characteristic spectroscopic signatures, and key applications for researchers in synthetic chemistry and pharmaceutical development.

Molecular Structure and Physicochemical Properties

4-Methoxybutanal possesses a four-carbon aliphatic chain, functionalized with a methoxy group at the C4 position and a terminal aldehyde group at the C1 position. This structure dictates its physical properties and chemical behavior.

Caption: 2D Structure of **4-Methoxybutanal**.

The aldehyde group is a potent electrophile and can act as a hydrogen bond acceptor, while the ether linkage is generally stable but can influence the molecule's polarity and solubility.^[1]

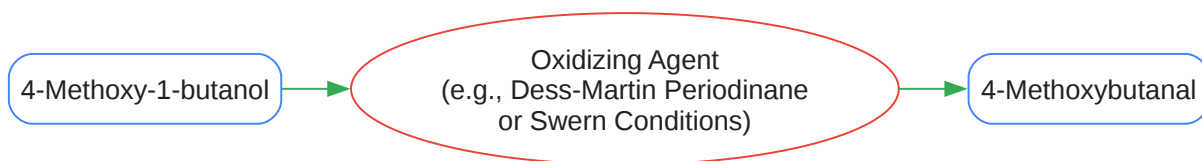
Physical and Chemical Identifiers

A summary of the key identifiers and properties of **4-methoxybutanal** is presented below for quick reference.

Property	Value	Reference(s)
IUPAC Name	4-methoxybutanal	[2]
Synonyms	4-Methoxybutyraldehyde, Butanal, 4-methoxy-	[1][2]
CAS Number	21071-24-9	[2]
Molecular Formula	C ₅ H ₁₀ O ₂	[1][2]
Molecular Weight	102.13 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic	[1]
Boiling Point	68-70 °C at 60 Torr	[3]
Solubility	Soluble in organic solvents.	[1]
Canonical SMILES	COCCCC=O	[2]
InChIKey	ZRMAOFSYSYAOHQ- UHFFFAOYSA-N	[2]

Synthesis of 4-Methoxybutanal

The most direct and reliable laboratory-scale synthesis of **4-methoxybutanal** involves the selective oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. This precursor is commercially available and provides a clean entry point to the target aldehyde. Methods that avoid harsh conditions or over-oxidation to the carboxylic acid are paramount. To this end, Swern and Dess-Martin oxidations are the methods of choice, offering high yields and excellent functional group tolerance under mild conditions.



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Caption: General scheme for the synthesis of **4-methoxybutanal**.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient method for converting primary alcohols to aldehydes with minimal workup.^{[2][4][5][6]}

Materials:

- 4-Methoxy-1-butanol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), 10% aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

Step-by-Step Methodology:

- Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane.

- **Addition of DMP:** To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.3 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- **Quenching:** Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO_3 solution and 10% aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution. Stir vigorously until the layers are clear.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash with saturated aqueous NaHCO_3 , followed by brine. Dry the organic layer over anhydrous MgSO_4 .
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. The crude **4-methoxybutanal** can be purified by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

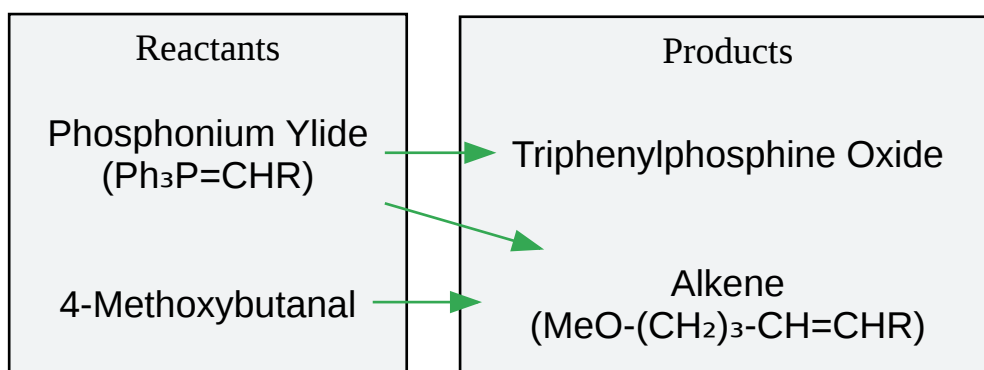
The synthetic utility of **4-methoxybutanal** is derived from the reactivity of its aldehyde group. It readily undergoes nucleophilic addition, oxidation, reduction, and olefination reactions. The methoxy group is generally stable under these conditions, making it a reliable spectator that imparts specific properties to the final product.

Oxidation and Reduction

- **Oxidation:** **4-Methoxybutanal** can be easily oxidized to the corresponding carboxylic acid, 4-methoxybutanoic acid, using standard oxidizing agents such as potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- **Reduction:** The aldehyde can be selectively reduced to the primary alcohol, 4-methoxy-1-butanol, using mild reducing agents like sodium borohydride (NaBH_4) in an alcoholic solvent.

Carbon-Carbon Bond Formation

Wittig Reaction: As a classic transformation for aldehydes, the Wittig reaction converts **4-methoxybutanal** into various alkenes.^{[7][8]} Reaction with a phosphonium ylide (Wittig reagent) allows for the controlled formation of a carbon-carbon double bond.



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Caption: Wittig olefination of **4-methoxybutanal**.

Grignard and Organolithium Addition: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) results in nucleophilic addition to the aldehyde carbonyl, forming a secondary alcohol after an acidic workup.^{[9][10]} This is a fundamental method for building more complex carbon skeletons.

Spectroscopic Characterization

While a dedicated public spectral database for **4-methoxybutanal** is not readily available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.

Predicted Spectroscopic Data

Technique	Feature
^1H NMR	δ ~9.7 ppm (t, 1H): Aldehydic proton (CHO), triplet due to coupling with adjacent CH_2 . δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the ether oxygen ($\text{CH}_2\text{-O}$). δ ~3.3 ppm (s, 3H): Methoxy protons (O-CH_3). δ ~2.5 ppm (dt, 2H): Methylene protons alpha to the carbonyl (C(O)-CH_2). δ ~1.9 ppm (quintet, 2H): Methylene protons beta to the carbonyl ($\text{C(O)-CH}_2\text{-CH}_2$).
^{13}C NMR	δ ~202 ppm: Aldehyde carbonyl carbon (C=O). δ ~72 ppm: Methylene carbon adjacent to the ether oxygen ($\text{CH}_2\text{-O}$). δ ~59 ppm: Methoxy carbon (O-CH_3). δ ~43 ppm: Methylene carbon alpha to the carbonyl. δ ~25 ppm: Methylene carbon beta to the carbonyl.
IR Spectroscopy	~2950-2850 cm^{-1} : C-H stretching from alkyl groups. ~2830 and ~2720 cm^{-1} : Characteristic C-H stretching of the aldehyde group (Fermi doublet). [11] [12] ~1725 cm^{-1} : Strong C=O stretching of the saturated aliphatic aldehyde. [11] [12] ~1120 cm^{-1} : C-O stretching of the ether linkage.
Mass Spectrometry	Molecular Ion (M^+): m/z = 102. Key Fragments: Loss of H^\bullet (m/z = 101), loss of $\bullet\text{CHO}$ (m/z = 73), loss of $\bullet\text{OCH}_3$ (m/z = 71), and alpha-cleavage leading to m/z = 45 ($[\text{CH}_2=\text{O-CH}_3]^+$).

Applications in Research and Development

Intermediate in Organic Synthesis

4-Methoxybutanal is a valuable C5 building block. Its aldehyde handle allows for chain extension and functionalization, while the methoxy group can be carried through multiple synthetic steps. This makes it useful in the total synthesis of natural products and other complex organic molecules.

Relevance in Drug Discovery

The methoxy group is a privileged substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties such as solubility and lipophilicity.^[13] Aldehydes are versatile functional groups that can be readily converted into a wide array of other functionalities, including amines, amides, and various heterocyclic systems which are core components of many pharmaceutical agents.^[14] Therefore, **4-methoxybutanal** serves as a strategic starting material or intermediate for synthesizing novel drug candidates that incorporate the beneficial methoxy moiety.

Safety and Handling

4-Methoxybutanal is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.^{[2][15]}

- **Handling:** Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Methoxybutanal is a versatile and valuable bifunctional compound for synthetic chemists. Its straightforward synthesis from 4-methoxy-1-butanol and the predictable reactivity of its aldehyde group make it a reliable building block for creating more complex molecular architectures. The presence of the metabolically robust methoxy group makes it a particularly interesting intermediate for applications in pharmaceutical research and drug development. Proper understanding of its properties, handling requirements, and synthetic potential will enable researchers to effectively leverage this compound in their scientific endeavors.

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